molecular formula C28H35NO4 B016343 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate CAS No. 181647-10-9

4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate

Cat. No.: B016343
CAS No.: 181647-10-9
M. Wt: 449.6 g/mol
InChI Key: ACFBHRDVWZCUKG-UHFFFAOYSA-N
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Description

4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Aminoalkyne: This involves the reaction of 4-methoxybenzylamine with ethyl propiolate under basic conditions to form the aminoalkyne intermediate.

    Esterification: The aminoalkyne is then reacted with 2-cyclohexyl-2-hydroxy-2-phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate aldehyde.

    Reduction: Formation of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate alcohol.

    Substitution: Formation of nitrated or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the complex ester and alkyne functionalities.

    4,4’-Difluorobenzophenone: Contains aromatic rings and ester functionalities but differs in the substitution pattern and overall structure.

Uniqueness

4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is unique due to its combination of an aminoalkyne and ester functionalities, which provide it with distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-[ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO4/c1-3-29(22-23-16-18-26(32-2)19-17-23)20-10-11-21-33-27(30)28(31,24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4,6-7,12-13,16-19,25,31H,3,5,8-9,14-15,20-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFBHRDVWZCUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407738
Record name 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181647-10-9
Record name 4-[Ethyl[(4-methoxyphenyl)methyl]amino]-2-butyn-1-yl α-cyclohexyl-α-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181647-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

reacting a single enantiomer of methyl α-cyclohexyl-α-hydroxybenzeneacetate (IV) with 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butyn-1-ol (V) in the presence of a catalytic amount of sodium methoxide in toluene to produce a single enantiomer of 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate (VI); and
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Synthesis routes and methods II

Procedure details

reacting methyl α-cyclohexyl-α-hydroxybenzeneacetate with 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butyn-1-ol in the presence of an anhydrous base to produce 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate; and

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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